2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole
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Overview
Description
The compound 2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole is a complex chemical entity known for its multifaceted applications in scientific research. It features a phenyl group attached to a triazole ring, with a thiazole-substituted pyrrole moiety, suggesting it has significant potential in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole typically involves a multi-step process:
Formation of the Triazole Ring: This is usually done via the Huisgen 1,3-dipolar cycloaddition of azides with alkynes under mild conditions.
Incorporation of the Thiazole Group: Thiazole ring introduction often involves the reaction of amines with α-haloketones.
Formation of Pyrrole Derivative: This step involves the Paal-Knorr synthesis using a diketone and an amine.
Industrial Production Methods
Industrial production may follow similar synthetic steps, but on a larger scale using continuous flow reactors to maintain consistent reaction conditions and yield optimization. High purity reagents and catalysts are employed to achieve the best possible efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrrole rings, leading to various oxidized derivatives.
Reduction: Reduction reactions often target the triazole ring, yielding reduced triazole derivatives.
Substitution: The phenyl and thiazole groups can undergo electrophilic and nucleophilic substitutions, enabling the formation of numerous analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halides, alkylating agents, and nucleophiles under appropriate pH conditions.
Major Products Formed
Oxidized derivatives with altered electronic properties.
Reduced triazole derivatives.
Substituted phenyl and thiazole analogs with diverse functionalities.
Scientific Research Applications
The compound's complex structure makes it valuable in various research areas:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: Acts on specific enzymes by binding to their active sites, altering their activity.
Signal Transduction Pathways: Influences pathways by interacting with key molecular players, modulating cellular responses.
Gene Expression: May alter the expression of certain genes by interacting with transcription factors or regulatory proteins.
Comparison with Similar Compounds
Comparison and Uniqueness
Similar Compounds: Other triazole and thiazole derivatives like 2-phenyl-1,2,3-triazole and thiazolyl-pyrroles.
Uniqueness: The specific arrangement and functional groups in 2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole confer unique chemical reactivity and biological activity, making it distinct from other compounds.
This compound's versatility and complexity offer a vast array of possibilities for scientific exploration and practical applications.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-17(16-8-20-24(21-16)15-4-2-1-3-5-15)22-9-13-11-23(12-14(13)10-22)18-19-6-7-26-18/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWLCODMSQBCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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